

Application Note: Analysis of Dichlorprop Residues in Wheat Using the QuEChERS Method

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Compound of Interest

Compound Name: *Dichlorprop*

Cat. No.: *B359615*

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Introduction

Dichlorprop, a common phenoxyalkanoic acid herbicide, is utilized for the control of broadleaf weeds in cereal crops. Its potential persistence in wheat grains necessitates robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.^{[1][2]} This application note details a comprehensive protocol for the determination of **Dichlorprop** residues in wheat using a modified QuEChERS extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates an alkaline hydrolysis step to ensure the cleavage of any potential **Dichlorprop** conjugates, thus enabling the determination of the total **Dichlorprop** residue.^{[3][4]}

Principle

The method involves an initial alkaline hydrolysis of the wheat sample to release any conjugated forms of **Dichlorprop**.^{[5][3]} This is followed by a standard QuEChERS extraction using acetonitrile and a salt mixture to partition the analyte of interest into the organic phase. A dispersive solid-phase extraction (d-SPE) step is then employed for cleanup, removing interfering matrix components. The final extract is analyzed by LC-MS/MS for the quantification of **Dichlorprop**.

Experimental Protocols

Sample Preparation and Homogenization

- Obtain a representative sample of wheat grains.
- Mill the wheat sample to a fine flour using a laboratory mill to ensure homogeneity.[\[6\]](#)[\[7\]](#)
- Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

Alkaline Hydrolysis and QuEChERS Extraction

- Weigh 5 g (\pm 0.05 g) of the homogenized wheat flour into a 50 mL polypropylene centrifuge tube.[\[6\]](#)[\[8\]](#)
- Add 10 mL of cold distilled water and vortex immediately. Allow the sample to soak for 15 minutes.[\[4\]](#)
- Alkaline Hydrolysis: Add 0.7 mL of 5 N Sodium Hydroxide (NaOH) solution to the tube.[\[4\]](#)
- Tightly cap the tube and shake vigorously for 1 minute.
- Place the tube in a water bath at 40°C for 30 minutes, with occasional shaking, to facilitate hydrolysis.[\[5\]](#)[\[4\]](#)
- Cool the tube to room temperature.
- Neutralization: Add 1 mL of 2.5 M Sulfuric Acid (H₂SO₄) to stop the reaction.[\[4\]](#)
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS salt mixture containing 4 g Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), 1 g Trisodium Citrate Dihydrate, and 0.5 g Disodium Citrate Sesquihydrate.[\[1\]](#)[\[8\]](#)
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at \geq 3000 g for 5 minutes.[\[8\]](#)

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO_4 and 150 mg of Primary Secondary Amine (PSA).[7]
- Vortex the tube for 30 seconds.
- Centrifuge at ≥ 3000 g for 5 minutes.

Final Extract Preparation and Analysis

- Take an aliquot of the cleaned extract and filter it through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.
- Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

LC-MS/MS Parameters

| Parameter | Setting |
|-------------------|---|
| LC Column | Zorbax XDB C18 (or equivalent), 150 mm x 2.1 mm, $3.5\ \mu\text{m}$ |
| Mobile Phase A | 0.1% Acetic Acid in Water[8] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[8] |
| Gradient | Optimized for separation of Dichlorprop |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Ionization Mode | Electrospray Ionization (ESI) Negative[3][9] |
| MS/MS Transitions | Precursor Ion (m/z) |
| 233 | |

Quantitative Data

The performance of the method was validated by spiking blank wheat samples at different concentration levels.

Table 1: Recovery and Precision Data for **Dichlorprop** in Wheat

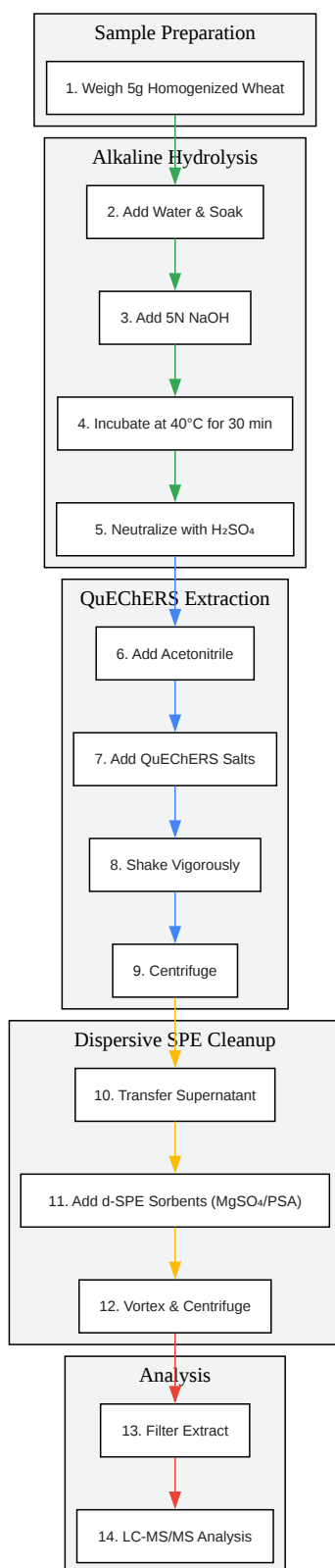
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
|-----------------------|-------------------|--|
| 0.02 | 95 | < 15 |
| 0.05 | 102 | < 10 |
| 0.10 | 98 | < 10 |
| 0.50 | 105 | < 5 |

Data synthesized from reported ranges in similar studies.[\[3\]](#)[\[9\]](#)

Table 2: Method Performance Characteristics

| Parameter | Value |
|-------------------------------|---------------------------------|
| Limit of Quantification (LOQ) | 0.01 mg/kg [10] |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Linearity (r^2) | > 0.99 |

Experimental Workflow



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Caption: QuEChERS workflow for **Dichlorprop** analysis in wheat.

Conclusion

The described QuEChERS method with an integrated alkaline hydrolysis step provides a reliable and robust approach for the determination of total **Dichlorprop** residues in wheat. The method demonstrates excellent recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and regulatory compliance testing. The streamlined workflow allows for high sample throughput, which is essential for modern analytical laboratories.

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